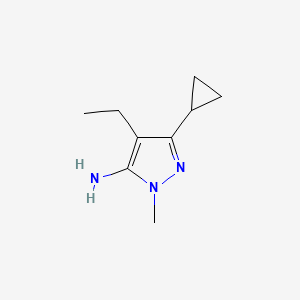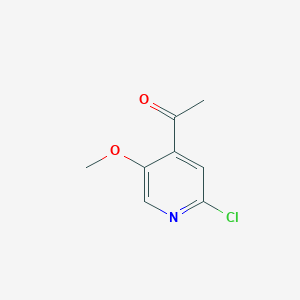
1-(2-Chloro-5-methoxypyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-methoxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in alcohols .
Applications De Recherche Scientifique
1-(2-Chloro-5-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes .
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(2-Chloro-4-methylthiazol-5-yl)ethanone
Comparison: 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-(2-chloro-5-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-8(9)10-4-7(6)12-2/h3-4H,1-2H3 |
Clé InChI |
SANXZVAJCDYLLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


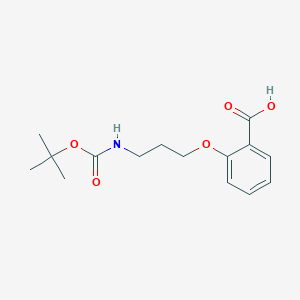
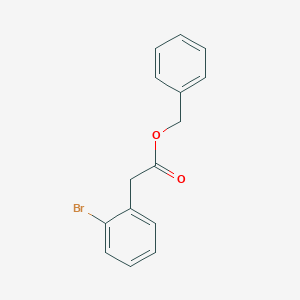
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
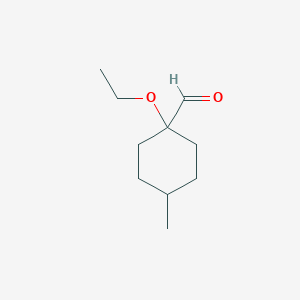
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)

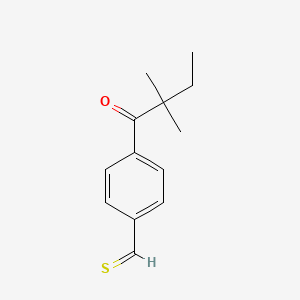


![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
